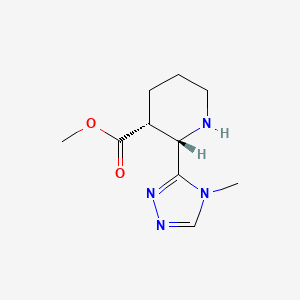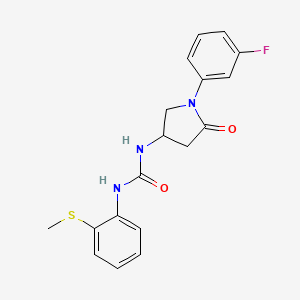
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a chemical compound with potential applications in scientific research. It is also known by the name of "Compound 12" and belongs to the class of urea-based inhibitors.
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
Research on urea derivatives like 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has led to the identification of compounds with potential applications in chemistry and pharmacology. These compounds have been explored for their central nervous system (CNS) activities, including anxiolytic and muscle-relaxant properties. A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated significant pharmacological activity, highlighting the potential of urea derivatives in developing new CNS agents (Rasmussen et al., 1978).
Molecular Synthesis and Design
Urea derivatives have also played a crucial role in molecular synthesis and design, contributing to the development of fluorescent dyes and pharmaceutical compounds. The synthesis of Boranil fluorophore derivatives through modifications of the urea component has been a significant advancement in the field of organic chemistry, providing new insights into the design of functionalized fluorescent dyes (Frath et al., 2012). Moreover, the stereoselective synthesis of active metabolites of potent kinase inhibitors highlights the importance of urea derivatives in pharmaceutical development (Chen et al., 2010).
Material Science and Gelation
In material science, urea derivatives have been investigated for their ability to form hydrogels, with the morphology and rheology of these gels being tunable based on the identity of the anion. This property represents a novel approach to modifying the physical properties of gels, opening new avenues for applications in biotechnology and drug delivery systems (Lloyd & Steed, 2011).
Biological Studies and Therapeutics
Urea derivatives have been explored for their biological activities, including their role in modulating feeding, arousal, stress, and drug abuse through the orexin receptor system. The evaluation of selective orexin receptor antagonists in models of binge eating has revealed the potential therapeutic applications of urea derivatives in treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-25-16-8-3-2-7-15(16)21-18(24)20-13-10-17(23)22(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXREISIXWACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate](/img/structure/B2459620.png)
![8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2459623.png)

![{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2459626.png)
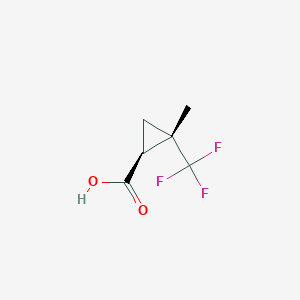

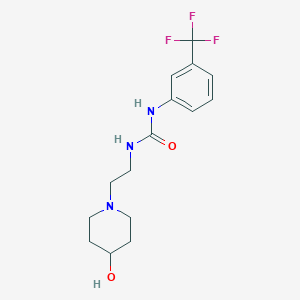
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

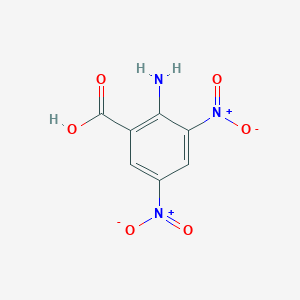
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2459639.png)

